molecular formula C18H17F5NO5P B3021957 (2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate CAS No. 1256490-52-4

(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

Cat. No.: B3021957
CAS No.: 1256490-52-4
M. Wt: 453.3
InChI Key: MIILDBHEJQLACD-KPORQTCDSA-N
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Description

“(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate” is a chemical compound with the CAS Number: 1334513-02-8 . Its IUPAC name is isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate .


Molecular Structure Analysis

The molecular formula of this compound is C18H17F5NO5P . The InChI code is 1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30?/m0/s1 . The molecular weight is 453.3 .

Scientific Research Applications

Enzymatic Resolution and Synthesis

(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, due to its complex structure involving phenoxy and propanol elements, might be related to the enzymatic resolution of 2-phenoxy-1-propanols. Such compounds, including variations like 2-(4-chlorophenoxy)-1-propanol, have been resolved with moderate to good enantioselectivity through enantioselective acylation. This process, mediated by lipase from Achromobacter sp., demonstrates the potential for producing enantiomerically pure compounds, essential for various applications in pharmaceuticals and materials science (Miyazawa et al., 2001).

Catalytic Selectivity in Chemical Synthesis

The compound's structure also suggests relevance to catalytic processes, such as the selectivity engineering in the synthesis of 2,6-diisopropylphenol (propofol), a significant pharmaceutical compound. The isopropylation of phenol, a key step in propofol synthesis, involves complex reaction networks where catalysts like Cs2.5H0.5PW12O40/K-10 clay show superior performance compared to traditional zeolites. Understanding the reaction parameters and mechanisms can improve selectivity and efficiency in producing such medically important compounds (Yadav & Salgaonkar, 2005).

Advanced Material Synthesis

Further, the phenoxy and propanoate elements in the compound's structure align with research in materials science, specifically in polymer chemistry. Novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, for instance, have been synthesized and copolymerized with styrene, leading to materials with unique properties. Such research can lead to the development of new materials with applications ranging from coatings to advanced composite materials, showcasing the broad potential of chemical synthesis in creating innovative solutions (Whelpley et al., 2022).

Safety and Hazards

This compound has been classified with the GHS07 signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Mechanism of Action

Pharmacokinetics

The compound has a predicted boiling point of 442.6±55.0 °C, a density of 1.405, and a predicted pKa of -3.81±0.70 . It is slightly soluble in chloroform, DMSO, and methanol . These properties could impact its bioavailability and pharmacokinetics.

Action Environment

, suggesting that temperature could affect its stability.

Properties

IUPAC Name

propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIILDBHEJQLACD-KPORQTCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F5NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334513-02-8
Record name Propan-2-yl N-[(S)-(pentafluorophenoxy)(phenoxy) phosphoryl]-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.223.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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